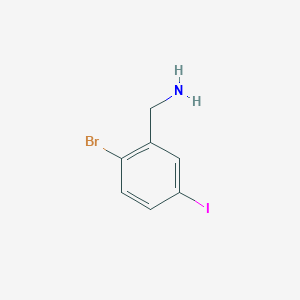

(2-Bromo-5-iodophenyl)methanamine

Description

(2-Bromo-5-iodophenyl)methanamine is a halogenated aromatic amine characterized by a benzene ring substituted with bromine at position 2 and iodine at position 5, attached to a methanamine (-CH₂NH₂) group. This compound’s unique halogenation pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

(2-bromo-5-iodophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAVMAANUIIUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-iodophenyl)methanamine typically involves halogenation reactions. One common method is the bromination of 2-iodophenylmethanamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-iodophenyl)methanamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted phenylmethanamines.

Scientific Research Applications

(2-Bromo-5-iodophenyl)methanamine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-iodophenyl)methanamine involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with various biological molecules, influencing their structure and function. These interactions can affect cellular pathways and processes, leading to potential biological effects.

Comparison with Similar Compounds

Key Comparative Insights:

Halogenation Effects: The target compound’s iodine substitution distinguishes it from bromo/chloro/nitro analogues. Dual halogenation (e.g., 5-Br and 3-Br in ) improves UV stability, relevant in agrochemical design.

Functional Group Diversity: Ether Linkages: The difluoroethoxy group in improves metabolic stability over simple methoxy groups (e.g., ), critical in drug design. Aminoethyl Chains: The diethylaminoethoxy group in introduces basicity, enabling solubility in acidic environments and interactions with biological membranes.

Reactivity and Applications :

- Nitro-substituted analogues () exhibit heightened electrophilicity, suitable for explosive or dye synthesis but pose safety challenges.

- Biphenyl structures () enable π-π stacking, useful in fluorescence-based sensors.

Research Findings and Implications

- Synthetic Utility : The iodine atom in this compound facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways to complex biaryl structures less accessible with bromine-only analogues .

- Biological Potential: Methanamine derivatives with lipophilic substituents (e.g., ) show promise in antimicrobial studies, though iodine’s toxicity requires careful pharmacokinetic evaluation.

- Agrochemical Relevance : Compounds like demonstrate enhanced photostability due to bromine’s electron-withdrawing effects, a trait exploitable in herbicide development.

Biological Activity

(2-Bromo-5-iodophenyl)methanamine is a halogenated aromatic amine with significant potential in medicinal chemistry due to its unique structural characteristics. The presence of both bromine and iodine atoms on the phenyl ring enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

The compound's molecular formula, , indicates a structure that combines halogenated aromatic properties with amine functionality. This dual halogenation can influence its lipophilicity and steric effects, which are crucial for interactions with biological targets.

Biological Activity Overview

Preliminary studies have shown that this compound exhibits promising biological activities, particularly in drug discovery contexts. Compounds with halogen substituents often demonstrate enhanced binding affinities to enzymes and receptors, which can lead to improved therapeutic efficacy.

Key Biological Activities

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that halogenated compounds often exhibit significant bactericidal effects due to their ability to disrupt microbial cell membranes.

- Cytotoxicity : Research suggests that this compound may selectively target cancer cells while sparing normal cells, potentially making it a candidate for anticancer therapies.

- Enzyme Inhibition : The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in disease pathways, providing a mechanism for therapeutic intervention.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various halogenated phenylmethanamines, including this compound. The results indicated that the compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 1000 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 31.25 - 1000 | Staphylococcus epidermidis, Bacillus subtilis |

| Control Compound | 62.5 - 250 | E. coli |

Cytotoxicity Studies

In vitro studies demonstrated that this compound showed selective cytotoxicity towards HeLa cells, with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| L929 | >100 |

The biological activity of this compound may be attributed to its ability to interact with cellular targets through:

- Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules.

- Halogen Bonding : Bromine and iodine atoms can participate in halogen bonding, enhancing the compound's binding affinity to targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.